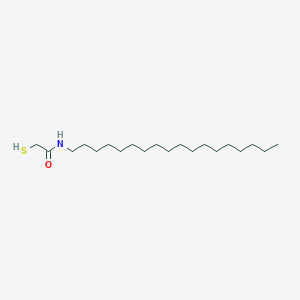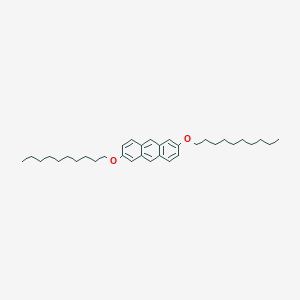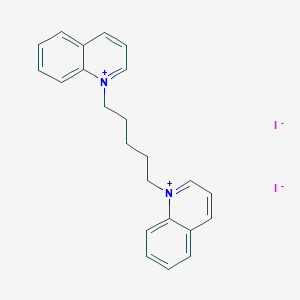
Quinolinium, 1,1'-(1,5-pentanediyl)bis-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide is a chemical compound known for its unique structure and properties. It belongs to the class of quinolinium compounds, which are derivatives of quinoline, a heterocyclic aromatic organic compound. The presence of the diiodide group in its structure makes it particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide typically involves the reaction of quinoline with 1,5-dibromopentane in the presence of a base, followed by the addition of iodine to form the diiodide salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Base: Potassium carbonate or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium oxides.
Reduction: Reduction reactions can convert it into quinolinium hydrides.
Substitution: The diiodide groups can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogen exchange reactions using halide salts in polar solvents.
Major Products Formed
Oxidation: Quinolinium oxides
Reduction: Quinolinium hydrides
Substitution: Quinolinium derivatives with various functional groups
科学研究应用
Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and electronic devices.
作用机制
The mechanism of action of Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also affects various signaling pathways, contributing to its biological activity.
相似化合物的比较
Similar Compounds
- Quinolinium, 1,1’-(1,4-butanediyl)bis-, diiodide
- Quinolinium, 1,1’-(1,6-hexanediyl)bis-, diiodide
- Quinolinium, 1,1’-(1,3-propanediyl)bis-, diiodide
Uniqueness
Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide is unique due to its specific chain length and diiodide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to form stable complexes and undergo diverse chemical reactions makes it a valuable compound in various fields of research.
属性
CAS 编号 |
99218-67-4 |
|---|---|
分子式 |
C23H24I2N2 |
分子量 |
582.3 g/mol |
IUPAC 名称 |
1-(5-quinolin-1-ium-1-ylpentyl)quinolin-1-ium;diiodide |
InChI |
InChI=1S/C23H24N2.2HI/c1(6-16-24-18-8-12-20-10-2-4-14-22(20)24)7-17-25-19-9-13-21-11-3-5-15-23(21)25;;/h2-5,8-15,18-19H,1,6-7,16-17H2;2*1H/q+2;;/p-2 |
InChI 键 |
NUYMUQVKAXFMGU-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CCCCC[N+]3=CC=CC4=CC=CC=C43.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


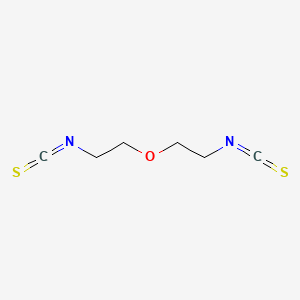
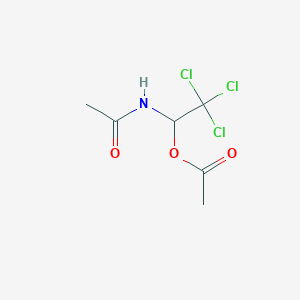
![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)
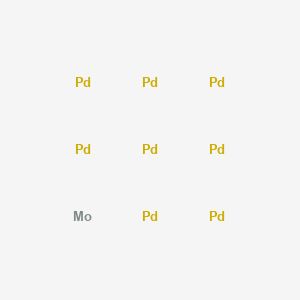
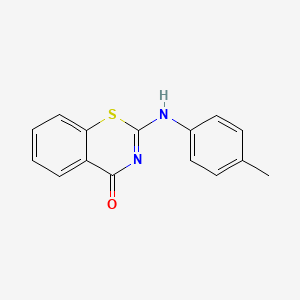
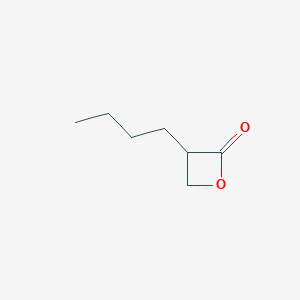
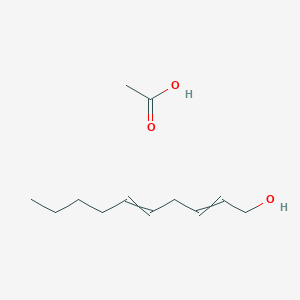
![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)
![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
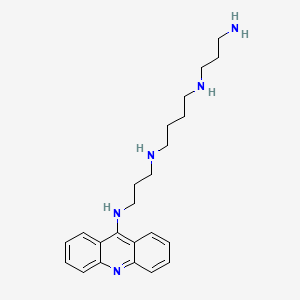
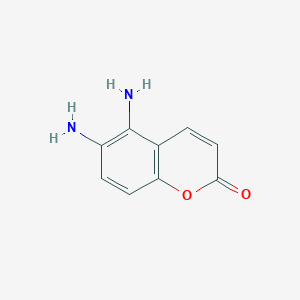
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14333835.png)
